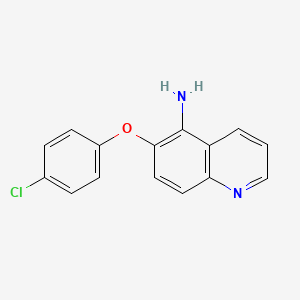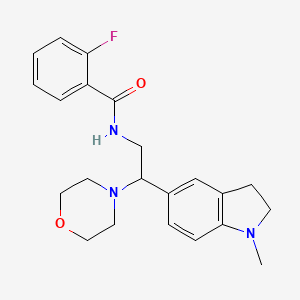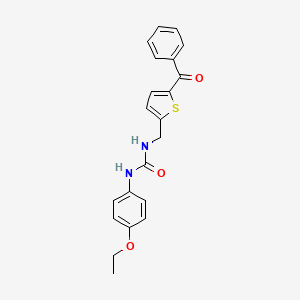
6-(4-Chlorophenoxy)quinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(4-Chlorophenoxy)quinolin-5-amine” is a chemical compound with the molecular formula C15H11ClN2O and a molecular weight of 270.71 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “6-(4-Chlorophenoxy)quinolin-5-amine”, is a topic of significant interest in medicinal chemistry research . Classical reaction methodologies, such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach, are commonly used for the construction of the quinoline scaffold . These methods are often modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .Molecular Structure Analysis
The molecular structure of “6-(4-Chlorophenoxy)quinolin-5-amine” is represented by the InChI code: 1S/C15H11ClN2O/c16-10-3-5-11(6-4-10)19-14-8-7-13-12(15(14)17)2-1-9-18-13/h1-9H,17H2 .Chemical Reactions Analysis
Quinoline derivatives, including “6-(4-Chlorophenoxy)quinolin-5-amine”, are known to exhibit a wide range of biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV activities . The activity of these compounds often depends on the substitution on the heterocyclic pyridine ring .Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Quinolin-3-amines
6-(4-Chlorophenoxy)quinolin-5-amine: serves as a precursor in the synthesis of various polysubstituted quinolin-3-amines . These compounds are essential cores of many natural products and bioactive molecules. The process typically involves a photocatalyzed radical-initiated cascade cyclization, which is a cutting-edge method in organic synthesis.
Anticancer Research
Quinoline derivatives, including 6-(4-Chlorophenoxy)quinolin-5-amine , have been evaluated for their potential anticancer properties . These compounds can inhibit the growth of cancer cells and are studied for their effectiveness against various cancer cell lines. The molecular docking studies often reveal promising interactions with key proteins involved in cancer pathways.
Material Science Applications
In material science, 6-(4-Chlorophenoxy)quinolin-5-amine can be used to develop new materials with specific optical or electrical properties . Its molecular structure allows for the creation of compounds that can be used in the development of organic semiconductors or other advanced materials.
Chemical Synthesis
This compound is also utilized in chemical synthesis as a building block for creating complex molecules . Its reactive sites make it a versatile reagent for forming bonds with various functional groups, leading to a wide array of synthetic applications.
Chromatography
In chromatographic methods, 6-(4-Chlorophenoxy)quinolin-5-amine can be used as a standard or a derivative for the detection and quantification of related compounds . Its unique chemical signature allows it to be separated and identified using chromatographic techniques.
Analytical Chemistry
Analytical chemists employ 6-(4-Chlorophenoxy)quinolin-5-amine in the development of analytical assays and tests . It can serve as a reference compound for calibrating instruments or as a reactant in chemical assays to determine the presence of specific analytes.
Mecanismo De Acción
Biochemical Pathways
One study suggests that quinoline amines, a class of compounds to which 6-(4-chlorophenoxy)quinolin-5-amine belongs, may interact with the pi3k/akt/mtor pathway .
Result of Action
Some quinoline amines have shown anticancer activity, suggesting that 6-(4-chlorophenoxy)quinolin-5-amine may have similar effects .
Direcciones Futuras
As “6-(4-Chlorophenoxy)quinolin-5-amine” is used for research purposes , future directions may include further investigation into its potential applications in various fields, such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Additionally, the development of new molecules containing the quinoline nucleus and the investigation of new structural prototypes with more effective biological activities are areas of ongoing research .
Propiedades
IUPAC Name |
6-(4-chlorophenoxy)quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-3-5-11(6-4-10)19-14-8-7-13-12(15(14)17)2-1-9-18-13/h1-9H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGZYLWBXHHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)OC3=CC=C(C=C3)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2991806.png)
![6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2991807.png)
![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2991809.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)
![2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2991811.png)
![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2991819.png)

![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2991822.png)

![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2991825.png)

